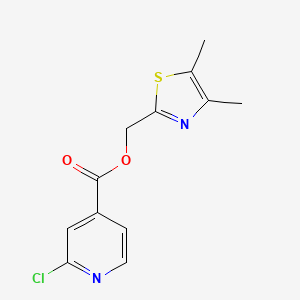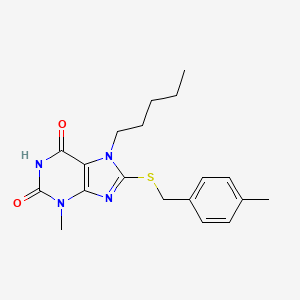![molecular formula C32H32N2O6 B2917056 4-ethoxy-N-[4-[4-[(4-ethoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide CAS No. 136423-49-9](/img/structure/B2917056.png)
4-ethoxy-N-[4-[4-[(4-ethoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-ethoxy-N-[4-[4-[(4-ethoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), multiple ether groups (-O-), and aromatic rings (benzene rings). These functional groups and the overall structure of the molecule suggest that it could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple aromatic rings and functional groups. The presence of these groups could result in interesting electronic and steric effects, which could influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of multiple aromatic rings and polar functional groups could result in properties such as relatively high melting and boiling points, and solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
Synthesis of Novel Compounds : Research has focused on synthesizing novel compounds with potential biological activities. For example, the synthesis of new 1,2,4-Triazole derivatives demonstrated antimicrobial activities, highlighting the methodological advancements in creating compounds with specific biological properties (Bektaş et al., 2007). Additionally, the synthesis of benzodifuranyl, 1,3,5-triazines, and oxadiazepines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents showcases the versatility of synthetic approaches to harness the therapeutic potentials of chemical compounds (Abu‐Hashem et al., 2020).
Characterization and Biological Activities : The characterization and evaluation of synthesized compounds for their biological activities have been a significant focus. Novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and tested for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of these compounds in cancer therapy (Hassan et al., 2014). Similarly, the synthesis of amino-substituted benzamides has been studied for their antioxidant activity, demonstrating the chemical's potential in scavenging free radicals (Jovanović et al., 2020).
Potential Therapeutic Applications
Anti-Inflammatory and Analgesic Properties : Compounds with anti-inflammatory and analgesic properties have been synthesized, indicating the potential therapeutic applications of novel chemical entities in managing pain and inflammation (Abu‐Hashem et al., 2020).
Antimicrobial Activity : The development of new compounds with antimicrobial properties addresses the growing concern of antibiotic resistance. The synthesis of triazole derivatives and their evaluation for antimicrobial activities exemplify the ongoing research in this field (Bektaş et al., 2007).
Antioxidant Properties : The antioxidant activity of synthesized compounds, such as amino-substituted benzamides, suggests their potential use in mitigating oxidative stress-related diseases (Jovanović et al., 2020).
Antiviral Activity : Research into benzamide-based 5-aminopyrazoles and their derivatives showing remarkable anti-avian influenza virus activity demonstrates the potential of these compounds in antiviral therapy (Hebishy et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-ethoxy-N-[4-[4-[(4-ethoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O6/c1-5-39-25-13-7-21(8-14-25)31(35)33-27-17-11-23(19-29(27)37-3)24-12-18-28(30(20-24)38-4)34-32(36)22-9-15-26(16-10-22)40-6-2/h7-20H,5-6H2,1-4H3,(H,33,35)(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYQAOJKZQJVIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)OCC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2916979.png)


![(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2916984.png)



![3-methyl-1-(2-phenylethenesulfonyl)-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B2916991.png)
![6-Ethyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2916992.png)


